

3-Chloro-D-phenylalanine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-D-phenylalanine

Cat. No.: B556626

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery, the use of unnatural amino acids as building blocks is a cornerstone of rational drug design. **3-Chloro-D-phenylalanine**, a halogenated derivative of the essential amino acid D-phenylalanine, has emerged as a particularly valuable tool for medicinal chemists. Its unique stereochemistry and the electronic properties conferred by the chlorine atom provide a powerful handle to modulate the pharmacological profiles of peptides and small molecules. This guide offers a comprehensive overview of **3-Chloro-D-phenylalanine**, detailing its physicochemical properties, diverse applications, relevant experimental protocols, and its role in influencing biological pathways.

Physicochemical and Structural Data

The specific properties of **3-Chloro-D-phenylalanine** make it a versatile building block. The chlorine atom at the meta position of the phenyl ring influences the molecule's reactivity, solubility, and interactions with biological targets.[\[1\]](#)

Property	Value	Source
IUPAC Name	(2R)-2-Amino-3-(3-chlorophenyl)propanoic acid	[1]
Synonyms	H-D-Phe(3-Cl)-OH, D-3-Chlorophenylalanine	[1]
CAS Number	80126-52-9	[1] [2]
Molecular Formula	C ₉ H ₁₀ ClNO ₂	[3] [4]
Molecular Weight	199.63 g/mol	[3] [4] [5]
Appearance	White to off-white powder	[3] [5]
Purity	≥ 97-99% (HPLC)	[1] [3]
Storage Conditions	0-8 °C	[3] [6]
Topological Polar Surface Area	63.3 Å ²	[4] [5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	3	[5]

Core Applications in Medicinal Chemistry

The incorporation of **3-Chloro-D-phenylalanine** into potential drug candidates is a strategic decision to enhance their therapeutic properties.

Peptide and Protein Engineering

The use of this unnatural amino acid is a key strategy in peptide-based drug development.[\[2\]](#)

- Enhanced Stability: By incorporating **3-Chloro-D-phenylalanine**, researchers can design peptides with increased resistance to enzymatic degradation, a critical step in improving the half-life of peptide therapeutics.[\[2\]](#)[\[7\]](#)

- Modulation of Bioactivity: The chlorinated structure can enhance the biological activity of peptides, allowing for the creation of more potent drugs.[6][7] It enables the study of protein function and interactions in a controlled manner by allowing for specific modifications.[7][8]
- Conformational Control: The steric and electronic effects of the chlorine atom can influence the conformational preferences of the peptide backbone, which is crucial for optimizing receptor binding and selectivity.[2]

Small Molecule Synthesis

3-Chloro-D-phenylalanine serves as a vital intermediate in the synthesis of various pharmaceuticals, particularly those targeting complex diseases.[3][8]

- Synthetic Handle: The chlorine atom can act as a reactive site for further chemical modifications, enabling the construction of diverse compound libraries for lead optimization. [2]
- Pharmacokinetic Optimization: Its unique structure can be leveraged to improve the pharmacokinetic parameters of a drug candidate, such as absorption, distribution, metabolism, and excretion (ADME).[2]

Neuroscience and Biochemical Research

This compound is a valuable tool for investigating biological systems.

- Neurotransmitter Systems: It is used in neuroscience to study neurotransmitter pathways, aiding in the exploration of conditions like depression and anxiety.[3]
- Enzyme Inhibition and Mechanistic Studies: As an analog of phenylalanine, it is employed in biochemical assays to probe enzyme active sites, study metabolic pathways, and develop specific enzyme inhibitors.[3][9]

Experimental Methodologies and Protocols

The successful application of **3-Chloro-D-phenylalanine** relies on robust and well-defined experimental procedures.

Synthesis of 3-Chloro-D-phenylalanine

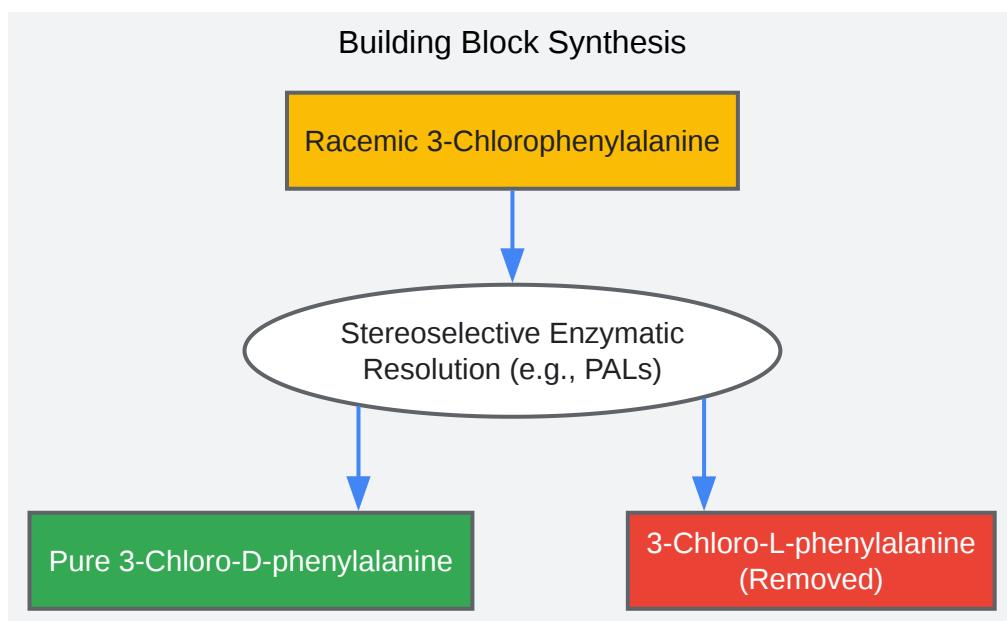
The enantiomerically pure D-form is typically produced from racemic mixtures using stereoselective enzymatic reactions. One established method is the use of Phenylalanine Ammonia-Lyases (PALs), which have been shown to be effective for producing D-enantiomers of chlorophenylalanines.^[9] Whole-cell biocatalysis systems have also been developed, which can couple stereoselective oxidation of the L-enantiomer with a subsequent amination to yield the desired D-amino acid with high enantiomeric excess.^[9]

Protocol: Incorporation into Peptides via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of a protected form, such as Fmoc-**3-chloro-D-phenylalanine**, into a growing peptide chain on a solid support. This protocol is based on standard Fmoc/tBu strategies.^[10]

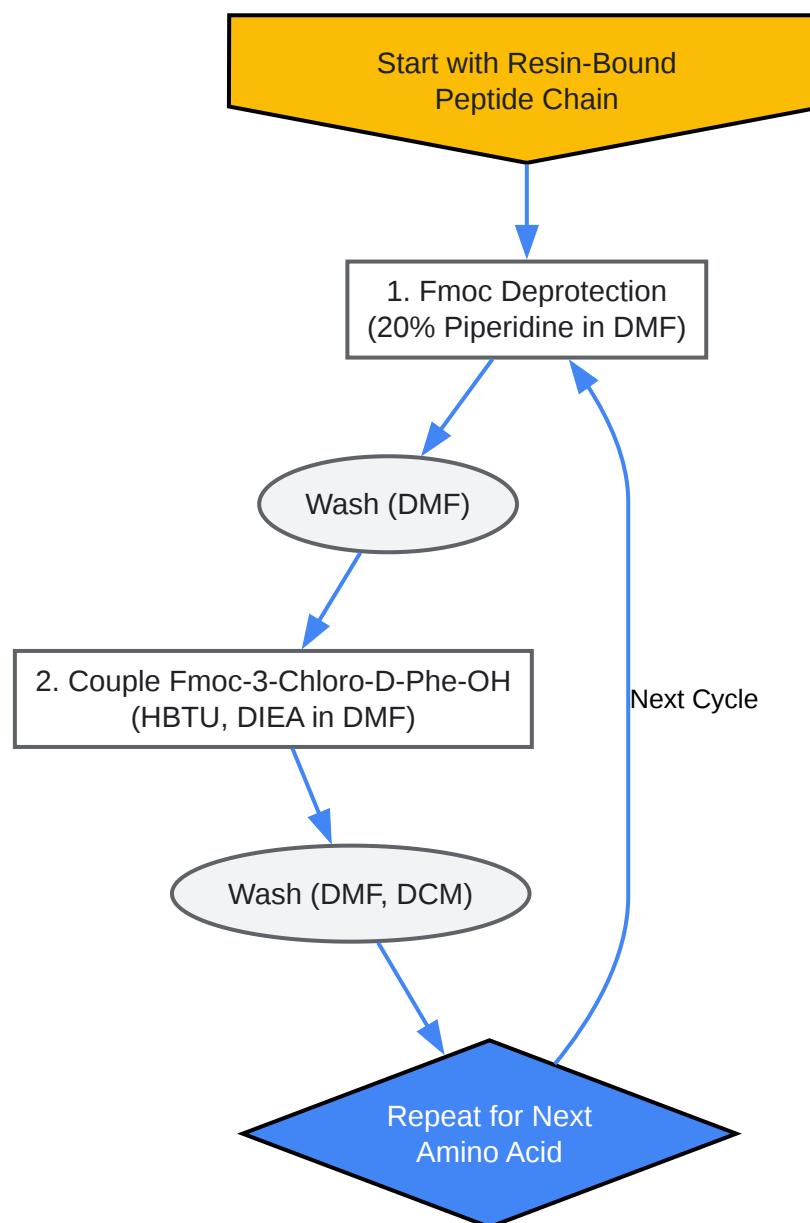
Materials:

- Fmoc-protected Rink Amide resin (for C-terminal amide)
- Fmoc-**3-chloro-D-phenylalanine**
- Other Fmoc-protected amino acids
- Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: Diisopropylethylamine (DIEA)
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection Solution: 20% piperidine in DMF
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
- Cold diethyl ether

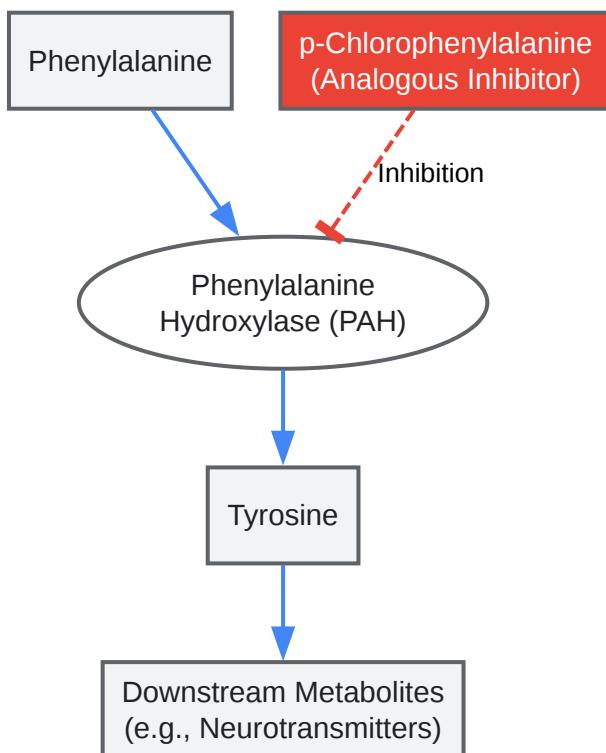

Procedure:

- Resin Swelling: Swell the resin in DMF within a reaction vessel for 30-60 minutes.[[11](#)]
- Fmoc Deprotection:
 - Add the 20% piperidine solution to the resin and agitate for 5 minutes.[[10](#)]
 - Drain the solution.[[10](#)]
 - Add a fresh portion of 20% piperidine solution and agitate for an additional 10-15 minutes. [[10](#)][[11](#)]
 - Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[[10](#)][[11](#)]
- Amino Acid Coupling:
 - In a separate vial, dissolve **Fmoc-3-chloro-D-phenylalanine** (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.[[10](#)]
 - Add DIEA (6 equivalents) to the solution to pre-activate the amino acid for 1-2 minutes.[[10](#)]
 - Add the activated amino acid solution to the deprotected resin.[[10](#)]
 - Agitate the mixture for 1-2 hours at room temperature.[[10](#)]
 - Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x). [[10](#)]
- Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection:
 - Wash the final peptide-resin with DCM and dry it thoroughly.[[10](#)]
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature in a fume hood.[[10](#)][[11](#)]

- Filter the resin and collect the filtrate containing the cleaved peptide.[[10](#)]
- Peptide Precipitation and Isolation:
 - Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[[10](#)][[11](#)]
 - Centrifuge the mixture to pellet the peptide.[[10](#)]
 - Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.[[10](#)]
 - Dry the final peptide pellet under vacuum.[[10](#)]
- Purification and Analysis:
 - Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).[[11](#)]
 - Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[[11](#)]
 - Confirm the purity and identity of the final product using analytical RP-HPLC and mass spectrometry.[[11](#)]


Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing the complex processes involved in utilizing **3-Chloro-D-phenylalanine**.


[Click to download full resolution via product page](#)

Logical workflow for the enantioselective synthesis of the D-amino acid.

[Click to download full resolution via product page](#)

Core cyclical workflow for Solid-Phase Peptide Synthesis (SPPS).

[Click to download full resolution via product page](#)

Inhibition of the Phenylalanine Hydroxylase pathway by chloro-analogs.

Quantitative Data on Halogenated Phenylalanine Analogs

While specific kinetic data for **3-Chloro-D-phenylalanine** was not prominently available in the initial search, studies on closely related halogenated phenylalanine analogs demonstrate the profound impact of halogenation on biological interactions. The following data on the interaction of various phenylalanine analogs with the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, illustrates the structure-activity relationships.

Compound	Halogen Position	Halogen Size	LAT1 Affinity (Ki)	LAT1 Selectivity (LAT2 Ki / LAT1 Ki)	Reference
Phenylalanine	N/A	N/A	High	Low	[12]
2-Iodo-Phe	Ortho (2)	Large	Very High	High	[12]
Halogenated-Phe	Meta (3)	Larger > Smaller	Higher affinity with larger halogens	-	[12]
Halogenated-Phe	Para (4)	-	Lower affinity than position 2 or 3	-	[12]

These findings underscore that the position and size of the halogen substituent are critical for modulating binding affinity and selectivity for biological transporters like LAT1.[\[12\]](#) This provides a strong rationale for using analogs like **3-Chloro-D-phenylalanine** to fine-tune drug delivery and targeting.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Chloro-D-phenylalanine** presents several hazards.

- Hazard Statements:
 - H315: Causes skin irritation.[\[4\]](#)
 - H319: Causes serious eye irritation.[\[4\]](#)
 - H335: May cause respiratory irritation.[\[4\]](#)
- Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[\[4\]](#)[\[13\]](#)

- Storage: The compound should be stored at 0-8 °C to ensure stability.[3][6]

Conclusion

3-Chloro-D-phenylalanine stands out as a highly versatile and powerful building block in medicinal chemistry. Its strategic incorporation into peptides and small molecules offers a reliable method for enhancing metabolic stability, modulating biological activity, and optimizing pharmacokinetic profiles. The well-established protocols for its use in solid-phase peptide synthesis, combined with a growing understanding of its structure-activity relationships, ensure its continued importance in the development of next-generation therapeutics for a wide range of diseases, from cancer to neurological disorders.[2][6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 80126-52-9: 3-Chloro-D-phenylalanine | CymitQuimica [cymitquimica.com]
- 2. nbino.com [nbino.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Chloro-D-phenylalanine | C9H10ClNO2 | CID 7009409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. nbino.com [nbino.com]
- 9. 3-CHLORO-DL-PHENYLALANINE | 14091-12-4 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Chloro-DL-phenylalanine 7424-00-2 [sigmaaldrich.com]
- To cite this document: BenchChem. [3-Chloro-D-phenylalanine: A Strategic Building Block in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556626#3-chloro-d-phenylalanine-as-a-building-block-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com